Anti-inflammatory agent 47

Parkinson's disease Neuroinflammation Microglial activation

Researchers seeking to suppress both nitric oxide and reactive oxygen species from activated microglia require precise chemical tools. Anti-inflammatory agent 47 (Flo8) is the validated optimal compound from a 15-derivative SAR study. - **Dual mechanism:** Inhibits MAPK (ERK, p38, JNK) & NF-κB pathways; reduces BAX/Caspase3, increases Bcl-2 in SH-SY5Y cells. - **In vivo validation:** Ameliorates motor deficits & restores dopamine in MPTP-induced PD mouse model (15/35 mg/kg IP). - **Supply:** Room-temperature stable powder; bulk research quantities available for preclinical studies.

Molecular Formula C25H18N2O3
Molecular Weight 394.4 g/mol
Cat. No. B12381654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 47
Molecular FormulaC25H18N2O3
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC4=C3OC(=C(C4=O)C)C5=CC=CC=C5
InChIInChI=1S/C25H18N2O3/c1-15-8-6-11-18(14-15)24-26-25(30-27-24)20-13-7-12-19-21(28)16(2)22(29-23(19)20)17-9-4-3-5-10-17/h3-14H,1-2H3
InChIKeyNNDSVGXQMZGVED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 47: Identity & Procurement


Anti-inflammatory agent 47 (designated Flo8, CAS 2925288-12-4) is a synthetic small molecule with the molecular formula C25H18N2O3 and a molecular weight of 394.42 g/mol . The compound belongs to a novel class of flavone 1,2,4-oxadiazole hybrid derivatives, designed via pharmacophore combination to confer dual anti-inflammatory and antioxidant activities [1]. Flo8 is supplied as a solid powder stable at room temperature during shipping and is intended exclusively for research applications in Parkinson's disease (PD) models .

Flavone-oxadiazole SAR-optimized probe for PD neuroinflammation models
Specific R1/R2 substitution pattern conferring dual NO/ROS pathway research fit
Microglial signaling and polarization shift assay context

Anti-inflammatory Agent 47: In-Class Substitution Limitations


Anti-inflammatory agent 47 (Flo8) cannot be substituted interchangeably with other flavone-oxadiazole analogs due to its unique substitution pattern at the R1 and R2 positions of the chromen-4-one scaffold. In the structure-activity relationship (SAR) study, Flo8 was identified as the optimal compound among 15 synthesized derivatives (Flo1–Flo15), with its specific R1 = 3-methylphenyl and R2 = phenyl configuration conferring maximum dual inhibition of both nitric oxide (NO) and reactive oxygen species (ROS) release in LPS-stimulated BV2 microglial cells [1]. Substituting either the R1 or R2 moiety with alternative aromatic groups substantially diminishes inhibitory potency against these inflammatory mediators, and generic class substitution risks selecting a compound with attenuated efficacy in neuroinflammation models [1].

R1/R2 substitution pattern
Varying the 3-methylphenyl or phenyl substituent may shift the dual NO/ROS inhibitory profile away from the reported optimal fit.
Flavone-oxadiazole analog mismatch
Off-target analogs may not reproduce the MAPK/NF-κB pathway modulation or microglial polarization shift observed with Flo8.

Anti-inflammatory Agent 47: Key Differentiating Evidence


Dual NO/ROS Inhibition in BV2 Microglia

Flo8 exhibited the most potent dual inhibition of NO and ROS release among all 15 flavone 1,2,4-oxadiazole derivatives (Flo1–Flo15) evaluated in LPS-stimulated BV2 microglial cells [1]. At a concentration of 5 µM administered for 18 hours, Flo8 achieved significant suppression of ROS production compared to untreated LPS-stimulated controls [1]. The study designates Flo8 as the optimal compound based on combined anti-inflammatory and antioxidant activities [1].

Dual NO/ROS Inhibition
Head-to-head
At 5 µM, ranked 1/15 flavone-oxadiazole derivatives for suppression of NO and ROS in LPS-stimulated BV2 microglia (18 h)
Supports dual-pathway anti-inflammatory research fit for PD microglial models
Single-study SAR series; verify in your model
Parkinson's disease Neuroinflammation Microglial activation Reactive oxygen species

MAPK & NF-κB Pathway Modulation and Neuronal Apoptosis

Flo8 suppresses phosphorylation of ERK, p38, and JNK MAP kinases while concurrently inhibiting NF-κB pathway activation (p-IκB-α and p-NF-κB) in LPS-stimulated BV2 microglial cells at 5–10 µM over 18 hours [1]. This dual-pathway inhibition reduces the expression of inflammatory cytokines in BV2 cells, thereby decreasing apoptosis levels in co-cultured SH-SY5Y neuronal cells as evidenced by downregulation of BAX, Caspase3, and Cleaved Caspase3 protein expression and upregulation of anti-apoptotic Bcl-2 [1].

MAPK/NF-κB Pathway Modulation
Head-to-head
At 5–10 µM, inhibited phosphorylation of ERK, p38, JNK, p-IκB-α, p-NF-κB; reduced BAX/Caspase3, increased Bcl-2 in SH-SY5Y co-culture
Supports MAPK/NF-κB crosstalk study and apoptosis pathway-response interpretation
Endpoint context from single publication
Apoptosis MAPK signaling NF-κB pathway Neuronal protection

Microglial M1/M2 Polarization Shift

Flo8 inhibits LPS-induced M1 pro-inflammatory polarization and promotes M2 anti-inflammatory polarization in microglial cells [1]. At concentrations of 5 µM and 10 µM over 18 hours, Flo8 suppressed LPS-induced expression of M1 markers and increased mRNA levels of M2 markers including CD206, Arg-1, and IL-10 in BV2 cells [1]. This polarization shift was further validated in vivo where Flo8 increased the mRNA expression of CD86, TNF-α, IL-6, and IL-1β (M1 markers) while enhancing CD206, Arg-1, and IL-10 (M2 markers) in brain tissue of MPTP-induced PD model mice [1].

Microglial M1/M2 Polarization
Reported
At 5–10 µM, shifted BV2 microglia from M1 to M2 phenotype; confirmed in MPTP mouse brain tissue (15–35 mg/kg i.p.)
Supports microglial polarization endpoint research in PD models
In vivo validation from single study; verify marker panel
Microglia polarization M1/M2 phenotype Neuroinflammation Immunomodulation

In Vivo Motor Recovery and Dopamine Restoration in MPTP Model

In MPTP-induced C57BL/6J mice, Flo8 administered intraperitoneally at 15 mg/kg and 35 mg/kg (daily or biweekly) ameliorated motor and behavioral deficits and increased serum dopamine levels [1]. The compound reduced neuroinflammation and inhibited neuronal apoptosis in brain tissue [1]. MPTP-induced reductions in dopamine were reversed, and the protein expression of pro-apoptotic Caspase3 and BAX was decreased while anti-apoptotic Bcl-2 expression was increased following Flo8 treatment [1].

In Vivo Motor & Dopamine Recovery
Reported
15–35 mg/kg i.p. ameliorated motor deficits and increased serum dopamine in MPTP-induced C57BL/6J mice; reduced neuronal apoptosis markers
Supports in vivo PD model-response interpretation
Dose-response model context; no PK characterization available
Parkinson's disease animal model MPTP Dopamine Behavioral recovery

Cytotoxicity Profile in BV2 Microglia

Flo8 exhibits low cytotoxicity in BV2 microglial cells at concentrations up to 10 µM over an 18-hour incubation period [1]. At 5 µM, the compound demonstrated minimal inhibitory effects on cell viability, with only a slight negative effect observed at 10 µM [1]. This favorable cytotoxicity profile ensures that the observed anti-inflammatory, antioxidant, and polarization-modulating effects occur at concentrations that do not compromise cellular integrity, distinguishing Flo8 from compounds with narrow or undefined therapeutic windows [1].

BV2 Cytotoxicity Profile
Reported
Minimal effect on viability at 5 µM; slight negative effect at 10 µM (18 h)
Supports cell viability endpoint review at functional concentrations
Context: BV2 cell line only; not a general safety claim
Cytotoxicity Cell viability BV2 microglia Therapeutic window

Evidence Limitations and Data Gaps

All core differentiation data for Anti-inflammatory agent 47 (Flo8) derive from a single primary research publication (Shen et al., Eur J Med Chem, 2023) [1]. No independent replication studies, head-to-head comparator data against clinically established anti-inflammatory agents, pharmacokinetic parameters (bioavailability, half-life, clearance), or detailed selectivity profiling against off-target receptors are currently available. The compound is a customized synthesis product with a 6–8 week lead time from major suppliers, and its long-term stability under various storage conditions beyond the vendor-specified parameters has not been independently validated .

Evidence Limitations
Data to verify
All efficacy and mechanism data from a single 2023 publication; no independent replication, PK/ADME, or selectivity panels
Source-specific review required; procurement diligence recommended
Verify target engagement and off-target profile in your system
Data transparency Research limitations Procurement due diligence

Anti-inflammatory Agent 47: Application Scenarios


PD Neuroinflammation Requiring Dual NO/ROS Inhibition

Flo8 is optimally suited for PD research programs investigating the therapeutic potential of combined anti-inflammatory and antioxidant intervention. The compound's designation as the optimal dual inhibitor of NO and ROS release among 15 flavone 1,2,4-oxadiazole derivatives [1] makes it the preferred choice for studies where maximal suppression of both inflammatory mediators from activated microglia is a primary objective. Researchers should select Flo8 over other in-class analogs (Flo1–Flo14) when dual-pathway inhibition potency is the critical selection criterion.

MAPK & NF-κB Crosstalk in Microglial Activation and Apoptosis

Flo8 provides a defined tool for dissecting the interplay between MAPK (ERK, p38, JNK) and NF-κB signaling pathways in neuroinflammation-driven apoptosis. The compound's demonstrated ability to suppress phosphorylation of all three MAPK family members while concurrently inhibiting NF-κB pathway activation (p-IκB-α, p-NF-κB) in LPS-stimulated BV2 microglia [1] positions it as a valuable probe for studies examining how dual-pathway modulation affects downstream neuronal survival. This mechanism is validated by reduced expression of pro-apoptotic markers (BAX, Caspase3, Cleaved Caspase3) and increased anti-apoptotic Bcl-2 in SH-SY5Y neuronal cells [1].

Microglial M1/M2 Phenotype Switching in PD Models

Researchers investigating microglial polarization as a therapeutic strategy for PD should prioritize Flo8 due to its validated capacity to inhibit LPS-induced M1 pro-inflammatory polarization while promoting M2 anti-inflammatory polarization in both in vitro microglial cultures and in vivo brain tissue [1]. This bidirectional modulation distinguishes Flo8 from compounds that solely suppress M1 activation without actively promoting neuroprotective M2 phenotypes. Application is particularly relevant for studies measuring CD206, Arg-1, and IL-10 as M2 biomarkers alongside M1 markers CD86, TNF-α, IL-6, and IL-1β [1].

MPTP Mouse Model with Motor and Dopaminergic Endpoints

Flo8 is validated for use in the MPTP-induced C57BL/6J mouse model of Parkinson's disease, where intraperitoneal administration at 15 mg/kg or 35 mg/kg (daily or biweekly) has been shown to ameliorate motor and behavioral deficits and restore serum dopamine levels [1]. This in vivo efficacy data supports procurement for preclinical PD studies requiring functional behavioral outcomes and dopaminergic system assessment. The model also demonstrates Flo8's capacity to inhibit neuronal apoptosis and reduce neuroinflammation in brain tissue [1].

Application
Selection Property
Validation Focus
PD neuroinflammation – dual NO/ROS pathway research
Dual NO/ROS inhibition profile
Verify NO/ROS suppression in activated microglia model
MAPK/NF-κB crosstalk and apoptosis signaling
MAPK/NF-κB pathway modulation
Confirm phospho-kinase inhibition and apoptotic marker shift
Microglial M1/M2 polarization studies
Microglial phenotype modulation
Assess M2/M1 biomarker ratio in microglia or brain tissue
In vivo PD model – motor and dopamine endpoints
Motor/dopaminergic endpoint response in MPTP model
Behavioral recovery and dopamine restoration assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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